(Ethoxymethylsulfanylphosphoryl)benzene
Description
(Ethoxymethylsulfanylphosphoryl)benzene is a substituted benzene derivative featuring three distinct functional groups:
- Ethoxy group (-OCH₂CH₃)
- Methylsulfanyl group (-SCH₃)
- Phosphoryl group (-PO)
Properties
CAS No. |
57557-79-6 |
|---|---|
Molecular Formula |
C9H13O2PS |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
[ethoxy(methylsulfanyl)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O2PS/c1-3-11-12(10,13-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
FDEGXRULOBKDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethylsulfanylphosphoryl)benzene typically involves the reaction of benzene with ethoxymethylsulfanylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to prevent any side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Ethoxymethylsulfanylphosphoryl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(Ethoxymethylsulfanylphosphoryl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Ethoxymethylsulfanylphosphoryl)benzene involves its interaction with specific molecular targets and pathways. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic reactions. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The benzene ring provides a stable aromatic framework that can participate in various chemical transformations.
Comparison with Similar Compounds
Ethyl/Methyl-Substituted Benzenes
- 1-Ethyl-2-methylbenzene (CAS 611-14-3)
- Structure: Benzene ring with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 1 and 2.
- Properties: Higher hydrophobicity compared to unsubstituted benzene due to alkyl groups. Used in organic synthesis .
- Key Difference : Lacks sulfur and phosphorus-containing groups, reducing polarity and reactivity with electrophiles.
Sulfur-Containing Derivatives
- Thiodiglycol Monophenylether (硫代乙二醇单苯醚) Structure: Benzene linked to a thioether (-S-) and glycol chain. Applications: Intermediate in polymer chemistry or surfactants . Key Difference: Absence of phosphoryl and ethoxy groups limits its utility in phosphorus-mediated reactions.
Phosphorylated Aromatic Compounds
- Benzene Phosphonates
Hypothetical Data Table (Based on Substituent Trends)
Research Findings and Limitations
- Thermal Stability : Phosphoryl groups generally enhance thermal stability, while sulfanyl groups may introduce susceptibility to oxidation .
- Evidence Gaps : The provided sources lack quantitative data (e.g., melting points, solubility) or peer-reviewed studies on the target compound, necessitating reliance on substituent-based analogies.
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